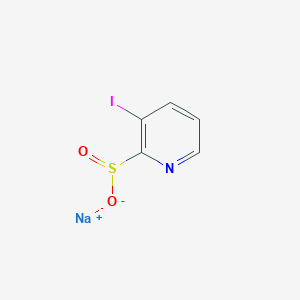
Sodium 3-iodopyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-iodopyridine-2-sulfinate is an organosulfur compound with the molecular formula C₅H₃INNaO₂S. It is a sodium salt of 3-iodopyridine-2-sulfinic acid and is primarily used in organic synthesis as a versatile building block for various chemical reactions. This compound is particularly valuable due to its ability to introduce sulfonyl groups into organic molecules, making it a crucial reagent in the synthesis of complex organosulfur compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-iodopyridine-2-sulfinate typically involves the reaction of 3-iodopyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction scheme is as follows: [ \text{3-Iodopyridine} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-iodopyridine-2-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: It can be reduced to form sulfides or thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed:
Substitution Reactions: Products include various sulfonylated derivatives.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include sulfides and thiols.
Aplicaciones Científicas De Investigación
Sodium 3-iodopyridine-2-sulfinate has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups for studying biological processes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that contain sulfonyl groups.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals that require sulfonyl group incorporation.
Mecanismo De Acción
The mechanism of action of sodium 3-iodopyridine-2-sulfinate involves the formation of sulfonyl radicals under specific reaction conditions. These radicals can then participate in various chemical transformations, including radical addition, substitution, and cyclization reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium methanesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 3-iodopyridine-2-sulfinate is unique due to the presence of both the iodopyridine and sulfinate functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to other sulfinates. For example, sodium benzenesulfinate primarily undergoes sulfonylation reactions, while this compound can also participate in iodination and pyridine-specific reactions .
Propiedades
Fórmula molecular |
C5H3INNaO2S |
|---|---|
Peso molecular |
291.04 g/mol |
Nombre IUPAC |
sodium;3-iodopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4INO2S.Na/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
Clave InChI |
RAHISPGQEUHGCA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(N=C1)S(=O)[O-])I.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















